4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Carboxylic Acid Bioisostere Design

Researchers requiring a well-characterized perchlorinated spiro acid for SAR or computational models often face purity inconsistencies. 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid (CAS 1788041-68-8) delivers defined electronic properties: pKa 3.37±0.60, ring strain ~62.9 kcal/mol, and LogP 1.45. • pKa depression vs unsubstituted analog (4.81) enables ionization studies. • Tetrachloro substitution provides unique MS isotopic pattern and reactivity. • Supplied as ≥97% pure white solid; store 0-8°C; global shipping.

Molecular Formula C6H4Cl4O2
Molecular Weight 249.9 g/mol
CAS No. 1788041-68-8
Cat. No. B1459719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
CAS1788041-68-8
Molecular FormulaC6H4Cl4O2
Molecular Weight249.9 g/mol
Structural Identifiers
SMILESC1C(C12C(C2(Cl)Cl)(Cl)Cl)C(=O)O
InChIInChI=1S/C6H4Cl4O2/c7-5(8)4(6(5,9)10)1-2(4)3(11)12/h2H,1H2,(H,11,12)
InChIKeyOAXSBVCQAMQFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid: Specifications & Procurement


4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid (CAS: 1788041-68-8, molecular formula C₆H₄Cl₄O₂, molecular weight 249.91 g/mol) is a perchlorinated spiro[2.2]pentane derivative bearing a carboxylic acid functional group . The compound features a strained spiro-fused bis-cyclopropane core wherein four chlorine atoms fully substitute the methylene positions of the non-carboxylated ring, imparting distinctive electronic and steric properties distinct from non-halogenated or partially substituted analogs . Its spiro[2.2]pentane scaffold serves as a three-dimensional, saturated bioisostere for para-substituted phenyl rings and other planar aromatic moieties in medicinal chemistry campaigns . The compound is supplied as a white solid with typical purity specifications ranging from 95% to 98% (≥97% available from multiple vendors), with recommended storage at 0–8°C .

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid: Substitution Pitfalls


Substitution with non-chlorinated spiro[2.2]pentane-1-carboxylic acid or partially halogenated analogs is not functionally equivalent due to the profound impact of the four geminal chlorine atoms on key physicochemical and electronic properties. The perchlorination of the non-carboxylated cyclopropane ring introduces strong electron-withdrawing inductive effects that significantly depress the carboxylic acid pKa, alter molecular density, elevate boiling point, and modify lipophilicity relative to the unsubstituted parent scaffold . Spiro[2.2]pentanes exhibit high ring strain (approximately 62.9 kcal/mol) that influences both thermal stability and reactivity under synthetic conditions ; the chlorine substituents further modulate this inherent strain profile and confer distinct conformational and electrostatic characteristics that cannot be recapitulated by hydrogen, alkyl, or mono‑/di‑halogenated derivatives. Consequently, using a generic spiro[2.2]pentane carboxylic acid in a structure–activity relationship (SAR) study or synthetic sequence where electronic modulation or precise physicochemical tuning is required introduces uncontrolled variability that may invalidate quantitative predictions or alter reaction outcomes. The sections below provide direct, quantifiable evidence differentiating this tetrachloro derivative from its closest accessible comparators.

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid: Differentiation Evidence


pKa Depression by Tetrachloro Substitution

The predicted pKa of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid is 3.37±0.60, which is substantially lower than the predicted pKa of unsubstituted spiro[2.2]pentane-1-carboxylic acid at 4.81±0.20 . This pKa depression of approximately 1.44 log units is consistent with the strong electron-withdrawing inductive effect exerted by the four chlorine atoms on the non-carboxylated cyclopropane ring, which stabilizes the carboxylate anion relative to the unsubstituted scaffold. In the context of medicinal chemistry, a carboxylic acid pKa near 3.4 places this compound in a more ionizable range at physiological pH (7.4), where the molecule will exist predominantly in its anionic carboxylate form, potentially enhancing aqueous solubility and altering membrane permeability relative to the less acidic parent compound (pKa ~4.8), which retains a greater fraction of the neutral acid form. This differential ionization state may influence binding interactions with biological targets that rely on specific charge states for molecular recognition.

Medicinal Chemistry Physicochemical Property Prediction Carboxylic Acid Bioisostere Design

Molecular Density Enhancement

The predicted density of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid is 1.87±0.1 g/cm³ (or 1.9±0.1 g/cm³ from ChemSrc), compared with 1.30±0.1 g/cm³ for unsubstituted spiro[2.2]pentane-1-carboxylic acid . This represents a density increase of approximately 44–46%, driven primarily by the mass contribution and polarizability of the four chlorine atoms. The higher density has direct implications for solid-state packing, crystal lattice energy, and potentially for applications where high-density organic materials are sought (e.g., energetic materials, high-refractive-index polymers). Additionally, the increased density correlates with a higher molar refractivity and polarizability, which may influence intermolecular interactions such as halogen bonding and dispersion forces in both crystalline and solvated environments. Researchers working on solid-form screening or materials requiring compact molecular architectures should note this substantial density differential.

Molecular Design Crystal Engineering Energetic Materials

Elevated Boiling Point and Reduced Volatility

The predicted boiling point of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid is 334.0±37.0 °C at 760 mmHg, which is approximately 110 °C higher than the predicted boiling point of unsubstituted spiro[2.2]pentane-1-carboxylic acid (224.3±8.0 °C at 760 mmHg) . This substantial increase in boiling point reflects the combined effects of higher molecular weight (249.91 vs. 112.13 g/mol for the unsubstituted compound), enhanced polarizability from the four chlorine atoms, and stronger intermolecular forces in the condensed phase. From a practical synthetic perspective, the higher boiling point translates to reduced volatility and lower vapor pressure, which may be advantageous in reactions conducted at elevated temperatures or under vacuum distillation conditions where volatile loss of the carboxylic acid starting material must be minimized. Additionally, the higher boiling point correlates with increased thermal stability, though the compound's strained spiro[2.2]pentane core imposes inherent limits on thermal resilience irrespective of chlorine substitution.

Synthetic Chemistry Thermal Stability Process Chemistry

Lipophilicity and TPSA Profile

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid exhibits a predicted LogP of 1.45 , placing it in the moderately lipophilic range. While experimental LogP data for unsubstituted spiro[2.2]pentane-1-carboxylic acid is not readily available, the introduction of four chlorine atoms predictably increases lipophilicity relative to the hydrogen-substituted parent scaffold, consistent with the established Hansch π value for aromatic chlorine (~+0.71 per chlorine atom). The topological polar surface area (TPSA) of the target compound is calculated to be 37.3 Ų, which falls well below the common drug-likeness threshold of 140 Ų and is comparable to other carboxylic acid-containing fragments designed for oral bioavailability [1]. The combination of moderate LogP and low TPSA suggests that derivatives of this building block may exhibit favorable membrane permeability while maintaining adequate aqueous solubility through the ionizable carboxylic acid moiety. This balanced polarity profile distinguishes the tetrachloro derivative from more lipophilic perfluoroalkyl or perchloroalkyl analogs that may exceed desirable LogP ranges for drug candidates.

ADME Prediction Medicinal Chemistry Drug-Likeness Assessment

High-Purity Commercial Availability

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid is commercially available from multiple vendors at purity specifications of ≥95% (e.g., AKSci, CymitQuimica) and ≥97% (e.g., AChemBlock, CapotChem, Aladdin-e), with documented storage conditions of 0–8°C or room temperature depending on supplier recommendations [1]. In contrast, unsubstituted spiro[2.2]pentane-1-carboxylic acid and many partially halogenated analogs are not routinely stocked as catalog items with similarly defined purity and storage specifications, often requiring custom synthesis with attendant lead times and batch-to-batch variability. The availability of the tetrachloro derivative as a white solid with established quality control parameters enables immediate use in synthesis without purification, reducing the risk of impurity-driven side reactions or yield losses. For procurement professionals and laboratory managers, the presence of MDL number MFCD28501578 and HS code 2916200090 further facilitates import/export documentation and regulatory compliance .

Chemical Procurement Quality Control Synthetic Intermediate Sourcing

4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid: Application Scenarios


Bioisosteric Replacement of para-Phenyl Rings

In drug discovery campaigns where a para-substituted benzoic acid moiety (or other planar aromatic carboxylic acid) is identified as a pharmacophore but suffers from metabolic instability, poor solubility, or undesirable off-target activity, 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid can serve as a saturated, three-dimensional bioisostere. The spiro[2.2]pentane core introduces non-planar geometry and increased fraction of sp³-hybridized carbon (Fsp³), which is associated with improved physicochemical and pharmacokinetic profiles in lead optimization . Critically, the tetrachloro substitution depresses the carboxylic acid pKa to 3.37±0.60, rendering the molecule more ionized at physiological pH than unsubstituted spiro[2.2]pentane-1-carboxylic acid (pKa 4.81±0.20) . This differential ionization state may enhance aqueous solubility and alter target engagement relative to non-chlorinated analogs. The moderate LogP of 1.45 and low TPSA of 37.3 Ų further position this scaffold favorably within drug-like chemical space [1].

Benchmarking Halogen-Induced Electronic Effects

The stark contrast in predicted physicochemical properties between 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid and its unsubstituted counterpart—specifically the 1.44-unit pKa depression, 44–46% density increase, and 110 °C boiling point elevation—provides a well-defined experimental system for calibrating computational models of inductive electronic effects in highly strained spirocyclic frameworks . Researchers engaged in quantitative structure–property relationship (QSPR) modeling, density functional theory (DFT) validation, or force field parameterization can utilize this compound as a benchmark case to test the accuracy of electronic structure methods in predicting the cumulative effect of multiple electron-withdrawing substituents across a rigid, non-conjugated spiro junction. The commercial availability of the compound at ≥97% purity eliminates synthetic variability as a confounding factor in computational–experimental correlation studies .

Reactivity of Perchlorinated Spiro Carboxylic Acids

The combination of a strained spiro[2.2]pentane core (strain energy ~62.9 kcal/mol) with four electron-withdrawing chlorine substituents creates a uniquely activated carboxylic acid substrate for synthetic methodology studies . The depressed pKa (3.37±0.60) implies a more electrophilic carbonyl carbon and a stabilized carboxylate leaving group, which may accelerate or alter the selectivity of nucleophilic acyl substitution reactions (e.g., esterification, amidation) and decarboxylative coupling processes relative to non-halogenated spirocarboxylic acids . The reduced volatility (boiling point 334.0±37.0 °C) further facilitates handling under a range of thermal reaction conditions without material loss . Organic chemists exploring the scope and limitations of new catalytic transformations or seeking to understand the interplay between ring strain and electronic activation in carboxylic acid derivatives will find this compound a valuable and well-characterized test substrate.

Analytical Reference Standard for Spirocyclic Libraries

Given its commercial availability at documented purity specifications of ≥95% to ≥98% across multiple vendors, 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid can serve as a reference standard for analytical method development and quality control of spirocyclic compound libraries . Its distinct physicochemical signatures—including a predicted LogP of 1.45, density of 1.87–1.9 g/cm³, and a characteristic isotopic pattern from four chlorine atoms in mass spectrometry (M+2, M+4, M+6 peaks with relative intensities of ~1:1.3:0.6)—provide unambiguous markers for identity confirmation and purity assessment . Procurement of this well-characterized compound enables analytical laboratories to establish baseline chromatographic retention times, calibrate LC-MS systems, and validate purity quantification protocols for structurally related spirocyclic carboxylic acids and their derivatives. The defined storage conditions (0–8°C or room temperature) and MDL number (MFCD28501578) further support its use as a reliable reference material [1].

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